molecular formula C12H14O3 B11961072 Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride CAS No. 5649-93-4

Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride

Cat. No.: B11961072
CAS No.: 5649-93-4
M. Wt: 206.24 g/mol
InChI Key: URCPRWSOPFAFOE-UHFFFAOYSA-N
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Description

Bicyclo(422)dec-7-ene-9,10-dicarboxylic anhydride is a unique organic compound with the molecular formula C12H14O3 It is characterized by its bicyclic structure, which includes a double bond and two carboxylic anhydride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a conjugated diene with a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using specialized reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or other reduced derivatives

    Substitution: Substituted bicyclic compounds

Scientific Research Applications

Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride involves its ability to undergo various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has a similar bicyclic structure but with additional carboxylic anhydride groups.

    7,8-Dioxabicyclo(4.2.2)dec-9-ene: This compound features an oxygen bridge within the bicyclic structure.

Uniqueness

Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of two carboxylic anhydride groups. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

5649-93-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-oxatricyclo[5.4.2.02,6]tridec-12-ene-3,5-dione

InChI

InChI=1S/C12H14O3/c13-11-9-7-3-1-2-4-8(6-5-7)10(9)12(14)15-11/h5-10H,1-4H2

InChI Key

URCPRWSOPFAFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)C3C2C(=O)OC3=O

Origin of Product

United States

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